molecular formula C10H3Cl5 B1360194 1,2,3,5,8-Pentachloronaphthalene CAS No. 150224-24-1

1,2,3,5,8-Pentachloronaphthalene

Cat. No. B1360194
M. Wt: 300.4 g/mol
InChI Key: HVYRFNJXZVEGFK-UHFFFAOYSA-N
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Description

1,2,3,5,8-Pentachloronaphthalene is a chemical compound with the formula C10H3Cl5. It is a pale-yellow to white solid or powder with an aromatic odor . It is used in lubricants and in the manufacture of insulation for electrical wire .


Molecular Structure Analysis

The molecular structure of 1,2,3,5,8-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms substituted at the 1, 2, 3, 5, and 8 positions . The molecular weight is 300.396 .


Physical And Chemical Properties Analysis

1,2,3,5,8-Pentachloronaphthalene has a boiling point of 327-371°C and a melting point of 120°C. It has a density of 1.7 g/cm³ and is insoluble in water . Its vapor pressure is less than 1 mmHg .

Scientific Research Applications

Analysis in Environmental Samples

Research on 1,2,3,5,8-Pentachloronaphthalene includes its identification and analysis in various environmental samples. For instance, Imagawa, Yamashita, and Miyazaki (1993) identified isomers of pentachloronaphthalene in fly ash from a municipal waste incinerator. They used gas chromatography/mass spectrometry for this analysis, highlighting the chemical's presence in environmental pollution and its potential for bioaccumulation (Imagawa, T., Yamashita, N., & Miyazaki, A., 1993).

Environmental Impact and Toxicology

The environmental impact and toxicological studies of chlorinated naphthalenes, which include pentachloronaphthalene, have been a subject of research. Kilanowicz, Galoch, and Sapota (2004) investigated the disposition of pentachloronaphthalene in rats, finding slow turnover rates in the body and potential for accumulation with repeated exposure. This study is crucial for understanding the environmental persistence and biological effects of pentachloronaphthalene (Kilanowicz, A., Galoch, A., & Sapota, A., 2004).

Synthesis and Characterization

The synthesis and characterization of chlorinated naphthalenes, including pentachloronaphthalene, have been explored in several studies. For example, Mare and Suzuki (1968) discussed the synthesis of a 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene, contributing to the understanding of the chemical structure and properties of chlorinated naphthalenes (Mare, P. & Suzuki, H., 1968).

Safety And Hazards

Exposure to 1,2,3,5,8-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, skin and/or eye contact. It can cause symptoms such as headache, lassitude (weakness, exhaustion), dizziness, anorexia; pruritus, acne-form skin eruptions; jaundice, liver necrosis . It is recommended to prevent skin and eye contact, and to wash the skin immediately when it becomes contaminated .

properties

IUPAC Name

1,2,3,5,8-pentachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYRFNJXZVEGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164507
Record name 1,2,3,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5,8-Pentachloronaphthalene

CAS RN

150224-24-1
Record name Naphthalene, 1,2,3,5,8-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
C Yin, S Liu, X Wang, D Chen… - Journal of the Chinese …, 2003 - Wiley Online Library
Molecular structures of polychlorinated naphthalenes were numerically described with a simple but efficient encoding method. Correspondingly a set of structural parameters were …
Number of citations: 2 onlinelibrary.wiley.com
J Olivero-Verbel, R Vivas-Reyes… - Journal of Molecular …, 2004 - Elsevier
Polychlorinated naphthalenes (PCNs) are planar compounds with molecular structure similar to dioxins. PCNs induce different biochemical changes by activating cellular aryl …
Number of citations: 30 www.sciencedirect.com
J Olivero, K Kannan - Journal of Chromatography A, 1999 - Elsevier
A quantitative structure–retention relationship (QSRR) model has been developed for the gas chromatographic relative retention indices (RRis) of 62 polychlorinated naphthalene (PCN…
Number of citations: 51 www.sciencedirect.com
AL Myers, T Watson-Leung, KJ Jobst… - … science & technology, 2014 - ACS Publications
Assessing the toxicological significance of complex environmental mixtures is challenging due to the large number of unidentified contaminants. Nontargeted analytical techniques may …
Number of citations: 57 pubs.acs.org
G Suzuki, C Michinaka, H Matsukami, Y Noma… - Chemosphere, 2020 - Elsevier
Here, we characterized the dioxin-like activities of 42 polychlorinated naphthalenes (PCNs) and 6 technical Halowax formulations by using the DR-CALUX (dioxin-responsive …
Number of citations: 26 www.sciencedirect.com
T Puzyn, A Mostrąg, J Falandysz, Y Kholod… - Journal of hazardous …, 2009 - Elsevier
Since the important physicochemical data for chloronaphtalenes (PCNs) are still scarce, we have predicted water solubility (logS) of all 75 congeners with the Quantitative Structure–…
Number of citations: 46 www.sciencedirect.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - … biology and chemistry, 2003 - Elsevier
The octanol–air partition coefficient (K OA ) is a key descriptor of chemicals partitioning between the atmosphere and environmental organic phases. Quantitative structure–property …
Number of citations: 36 www.sciencedirect.com
YD Lei, F Wania, WY Shiu - Journal of Chemical & Engineering …, 1999 - ACS Publications
The vapor pressures of the supercooled liquid P L for 17 polychlorinated naphthalene congeners were determined as a function of temperature with a gas chromatographic retention …
Number of citations: 93 pubs.acs.org
P Waz, D Bielinska-Waz - MATCH Communications in …, 2013 - match.pmf.kg.ac.rs
Frequencies and intensities of molecular spectra are used to construct a new kind of molecular descriptors. In this work two kinds of descriptors have been defined: one is a linear …
Number of citations: 10 match.pmf.kg.ac.rs
WE Acree Jr, JR Powell, D Voisinet… - Physics and Chemistry …, 1995 - Taylor & Francis
Melting point temperatures of select polychloronaphthalenes (PCNs) and polychlorophenanthrenes (PCPs) are compiled from the published chemical literature for use in conjunction …
Number of citations: 2 www.tandfonline.com

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